methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate
Description
This compound belongs to the pyrano[3,2-b]pyran family, characterized by a fused bicyclic pyran system. Key structural features include:
- 2-Nitrophenyl substituent at position 4, contributing strong electron-withdrawing effects.
- Methylethyl ester group at position 3, influencing lipophilicity and solubility.
- Hydroxymethyl and amino groups at positions 6 and 2, respectively, enabling hydrogen bonding and reactivity.
- Keto group at position 8, facilitating resonance stabilization.
Properties
IUPAC Name |
propan-2-yl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O8/c1-9(2)27-19(24)15-14(11-5-3-4-6-12(11)21(25)26)17-16(29-18(15)20)13(23)7-10(8-22)28-17/h3-7,9,14,22H,8,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSOXNOGNYAAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(OC2=C(C1C3=CC=CC=C3[N+](=O)[O-])OC(=CC2=O)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the pyrano[3,2-b]pyran family, characterized by its unique bicyclic structure. The presence of various functional groups such as amino, hydroxymethyl, and nitrophenyl contributes to its biological properties.
Molecular Formula
- Molecular Formula : C15H14N2O5
- Molecular Weight : 302.28 g/mol
Antimicrobial Activity
Research indicates that methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
The data indicates that methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate effectively inhibits cancer cell growth, with the HeLa cell line being the most sensitive to treatment.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It was tested in models of neurodegeneration, showing promise in protecting neuronal cells from oxidative stress.
Case Study: Neuroprotection in Parkinson's Disease Model
In a study using a Parkinson's disease model, the compound was administered to mice subjected to neurotoxic agents. The results showed:
- Reduction in Neuronal Death : A significant decrease in neuronal apoptosis was observed.
- Improved Motor Function : Treated mice exhibited better motor coordination compared to control groups.
These findings suggest that methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate may have therapeutic potential in neurodegenerative diseases.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Properties : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress.
- Modulation of Signaling Pathways : It may influence pathways related to apoptosis and cell survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Electron-Withdrawing Groups: The nitro group (target compound) is stronger than chloro or cyano substituents, likely increasing dipole-dipole interactions and melting points compared to analogs like (232–236°C).
- Ester vs. Cyano Groups: Methylethyl/methyl esters (target, ) enhance solubility in organic solvents compared to cyano-substituted derivatives (), which may exhibit higher polarity.
- Molecular Weight: Chloro and nitro substituents increase molecular weight relative to phenyl or cyano groups.
Spectroscopic Characteristics
Table 2: IR and NMR Data Comparison
Key Observations :
- Nitro Group Signature: Distinct IR peaks for NO₂ (~1520 and ~1350 cm⁻¹) differentiate the target compound from chloro or cyano analogs.
- Ester vs. Cyano: Target compound’s ester C=O (~1700 cm⁻¹) would contrast with cyano stretches (~2190 cm⁻¹) in .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrano-pyran derivatives like this compound?
- Methodological Answer : Multi-step syntheses typically involve condensation reactions between aldehydes and activated methylene compounds (e.g., malononitrile, ethyl acetoacetate) under acidic or basic conditions. For example, analogous pyrano-pyran derivatives are synthesized via one-pot reactions using ionic liquids as dual solvent-catalysts to enhance regioselectivity . Key steps include cyclization, functional group protection (e.g., hydroxymethyl), and nitro-group introduction via electrophilic substitution. Purification often employs column chromatography or recrystallization.
| Example Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Aldehyde + malononitrile | [2-aminobenzoato][PF6], H2O, reflux | 70–85% | |
| Post-cyclization nitration | HNO3, H2SO4, 0–5°C | 60–75% |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic nitro-phenyl protons at δ 7.2–8.6 ppm) and confirms pyran ring formation (pyran-CH typically δ 5.5–6.0 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]+ or [M+Na]+ peaks with <5 ppm error) .
Q. How do functional groups (e.g., hydroxymethyl, nitro) influence reactivity?
- Methodological Answer :
- The hydroxymethyl group participates in hydrogen bonding, affecting solubility and crystallinity. Protection (e.g., acetylation) may be required during synthesis to prevent side reactions .
- The 2-nitrophenyl group introduces steric hindrance and electron-withdrawing effects, directing electrophilic substitutions to specific ring positions. Its redox activity may necessitate inert atmospheres during reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
-
Temperature Control : Lower temperatures (0–5°C) minimize nitro-group decomposition during nitration .
-
Catalyst Screening : Ionic liquids (e.g., [BMIM]BF4) enhance reaction rates and regioselectivity in cyclization steps .
-
In-line Monitoring : Use HPLC or TLC to track intermediates and adjust reaction times dynamically .
Parameter Optimization Strategy Impact Solvent polarity Switch from DMF to MeCN Reduces byproduct formation Catalyst loading 10 mol% → 5 mol% Maintains yield, lowers cost
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., pyran-CH vs. hydroxymethyl protons) .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or IR vibrations and compare with experimental data .
- X-ray Crystallography : Employ SHELXL for refining crystal structures, especially when stereochemistry or nitro-group orientation is ambiguous .
Q. What strategies address low crystallinity in X-ray diffraction studies?
- Methodological Answer :
- Crystal Growth : Use slow evaporation with mixed solvents (e.g., EtOH:CHCl3) to enhance lattice packing .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping reflections .
- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve anomalous dispersion for nitro-group phasing .
Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 2-nitrophenyl with 4-cyanophenyl) to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with target enzymes .
- In vitro Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) against model organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
